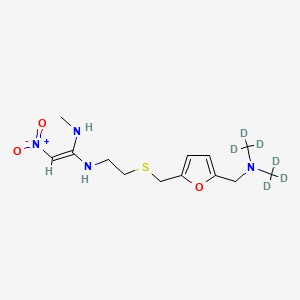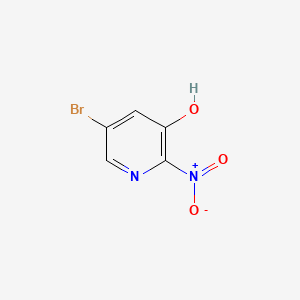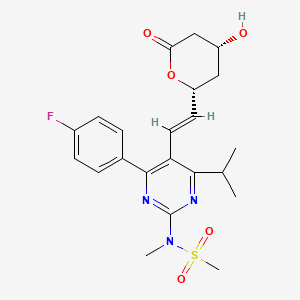
12-Methyltridecanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyltridecanal-d7: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C14D7H21O, and it has a molecular weight of 219.415 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltridecanal-d7 typically involves the incorporation of deuterium atoms into the molecular structure of 12-Methyltridecanal. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The deuterium gas or deuterated reagents are used in reactors equipped with appropriate catalysts to ensure efficient incorporation of deuterium atoms into the compound. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methyltridecanal-d7 can undergo various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products Formed:
Oxidation: Formation of 12-Methyltridecanoic acid.
Reduction: Formation of 12-Methyltridecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
12-Methyltridecanal-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of 12-Methyltridecanal in complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of 12-Methyltridecanal in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 12-Methyltridecanal.
Industry: Applied in the fragrance industry to study the aroma profile of products containing 12-Methyltridecanal
Wirkmechanismus
The mechanism of action of 12-Methyltridecanal-d7 involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various biochemical reactions, including:
Enzyme Interaction: It can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to the corresponding carboxylic acid.
Receptor Binding: It may interact with olfactory receptors, contributing to its role in fragrance and aroma studies.
Vergleich Mit ähnlichen Verbindungen
12-Methyltridecanal: The non-deuterated form of 12-Methyltridecanal-d7.
12-Methyltridecanoic Acid: The oxidized form of 12-Methyltridecanal.
12-Methyltridecanol: The reduced form of 12-Methyltridecanal
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in studies involving metabolic pathways, pharmacokinetics, and fragrance analysis .
Eigenschaften
CAS-Nummer |
1794760-14-7 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
219.42 |
IUPAC-Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
InChI-Schlüssel |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
SMILES |
CC(C)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


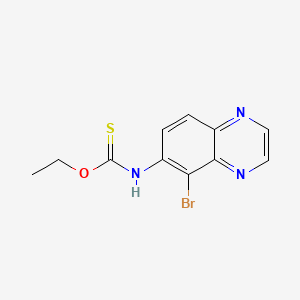
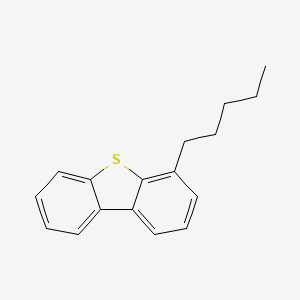

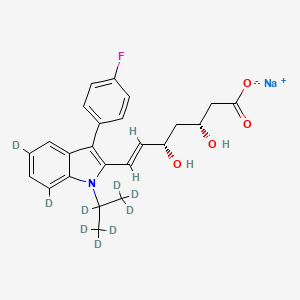
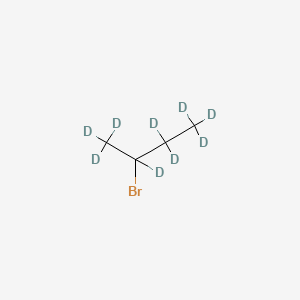
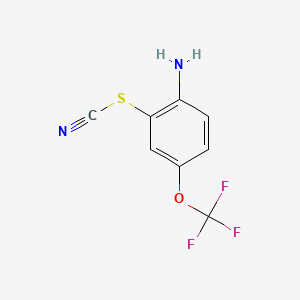
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
